molecular formula C22H24N4O3S B11366564 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B11366564
M. Wt: 424.5 g/mol
InChI Key: KDWJFHIHRIWMJA-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine core, an imidazole ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.

    Introduction of the ethyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core using ethyl halides under basic conditions.

    Oxidation to form the dioxido group:

    Attachment of the imidazole ring: This step involves the reaction of the dibenzo[c,e][1,2]thiazine derivative with an imidazole-containing reagent under suitable conditions.

    Formation of the acetamide group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, acids, or bases can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or saturated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: shares structural similarities with other dibenzo[c,e][1,2]thiazine derivatives, imidazole-containing compounds, and acetamide derivatives.

    Dibenzo[c,e][1,2]thiazine derivatives: These compounds have a similar core structure and may exhibit comparable chemical reactivity and biological activity.

    Imidazole-containing compounds: Compounds with an imidazole ring often have similar binding properties and can interact with biological targets in a similar manner.

    Acetamide derivatives: These compounds share the acetamide functional group and may have similar chemical properties and reactivity.

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C22H24N4O3S/c1-2-17-8-9-20-19(14-17)18-6-3-4-7-21(18)30(28,29)26(20)15-22(27)24-10-5-12-25-13-11-23-16-25/h3-4,6-9,11,13-14,16H,2,5,10,12,15H2,1H3,(H,24,27)

InChI Key

KDWJFHIHRIWMJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCCN4C=CN=C4

Origin of Product

United States

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